![molecular formula C11H15BrO7 B14890944 [(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B14890944.png)
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a brominated oxane ring with multiple acetoxy groups, which contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable oxane derivative, followed by acetylation to introduce the acetoxy groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and acetylating agents like acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert acetoxy groups into hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiourea are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nucleophile bonds.
科学研究应用
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which [(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetoxy groups can participate in esterification reactions, while the bromine atom can engage in halogen bonding or be substituted by nucleophiles. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
相似化合物的比较
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate can be compared with other similar compounds, such as:
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate: This compound shares a similar oxane ring structure but differs in the functional groups attached.
[(2S,3R,4R,5S)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate: This compound has a fluorine atom instead of bromine, which affects its reactivity and applications.
属性
分子式 |
C11H15BrO7 |
|---|---|
分子量 |
339.14 g/mol |
IUPAC 名称 |
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate |
InChI |
InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9-,10+,11?/m1/s1 |
InChI 键 |
AVNRQUICFRHQDY-NFLHVTIKSA-N |
手性 SMILES |
CC(=O)O[C@@H]1COC([C@H]([C@@H]1OC(=O)C)OC(=O)C)Br |
规范 SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


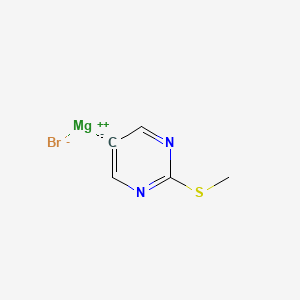

![(R)-(2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14890874.png)

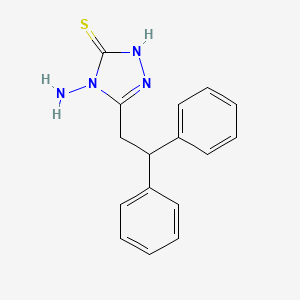
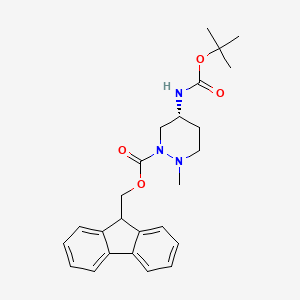


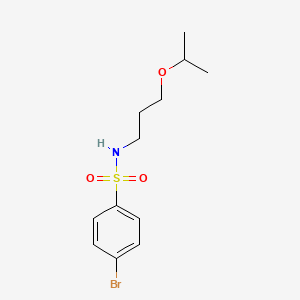

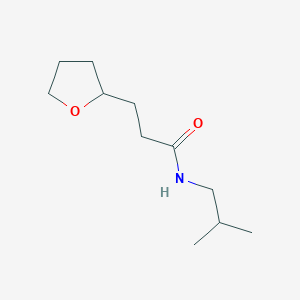
![1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B14890929.png)
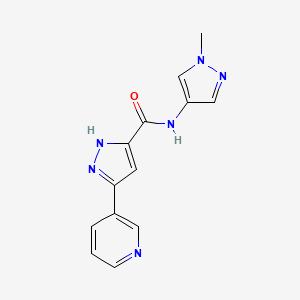
![3-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14890936.png)
